molecular formula C8H8BrNO3 B1289699 2-Bromo-1-ethoxy-4-nitrobenzene CAS No. 58244-42-1

2-Bromo-1-ethoxy-4-nitrobenzene

Cat. No.: B1289699
CAS No.: 58244-42-1
M. Wt: 246.06 g/mol
InChI Key: DAJMJBJIPXARBJ-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₃. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    Nucleophilic substitution: Formation of 2-hydroxy-1-ethoxy-4-nitrobenzene.

    Reduction: Formation of 2-bromo-1-ethoxy-4-aminobenzene.

    Oxidation: Formation of 2-bromo-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the ring and directs incoming electrophiles to the meta position relative to itself. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic attack and directs electrophiles to the ortho and para positions relative to itself .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-ethoxy-4-nitrobenzene is unique due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-1-ethoxy-4-nitrobenzene is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₈H₈BrNO₃) contains both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on a benzene ring, which influence its reactivity and biological interactions. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to produce reactive intermediates that affect cellular processes .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through electrophilic aromatic substitution mechanisms. These ROS can induce oxidative stress, leading to alterations in cell signaling pathways and gene expression. The compound's interactions with proteins and nucleic acids can modify their functions, contributing to its potential toxicity and pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to generate reactive intermediates allows it to interact with cellular components, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved in this activity .

Case Studies and Research Findings

Several studies have investigated the effects of nitrobenzene derivatives on biological systems:

  • Oxidative Stress Induction : A study demonstrated that exposure to nitrobenzene compounds resulted in increased levels of ROS in cultured cells, leading to oxidative damage and apoptosis.
  • Liver Toxicity : Nitrobenzene exposure has been linked to hepatic effects, including necrosis and increased bilirubin levels, as observed in case studies involving human subjects exposed to nitrobenzene . These findings highlight the potential hepatotoxicity associated with compounds like this compound.
  • Methemoglobinemia Cases : Reports indicate that ingestion of nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity. This has been documented in several clinical cases where patients exhibited severe symptoms following exposure .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study/Case Findings Reference
Oxidative StressIncreased ROS levels leading to cellular damage
Hepatic EffectsLiver necrosis and elevated bilirubin levels
MethemoglobinemiaSevere cases following nitrobenzene ingestion
Antimicrobial ActivityPotential effectiveness against bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-bromo-1-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJMJBJIPXARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596263
Record name 2-Bromo-1-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58244-42-1
Record name 2-Bromo-1-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodoethane (3.7 ml) was added to a mixture of 2-bromo-4-nitrophenol (4 g) and potassium carbonate (5.1 g) in N,N dimethylformamide (20 ml) and the mixture was stirred at room temperature for 3 hours. The mixture was partitioned between water (300 ml) and ethyl acetate. After extraction with EtOAc. the combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (95:5 increasing to 90:10) to give the title compound as an oil (3.4 g). 1H NMR (250 MHz, CDCl3) δ 1.54 (3H, t, J=9.1 Hz), 4.21 (2H, q, J=7 Hz), 6.93 (1H, d, J=9.1 Hz), 8.19 (1H, dd, J=9.1, 2.7 Hz), and 8.47 (1H, d, J=2.7 Hz).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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